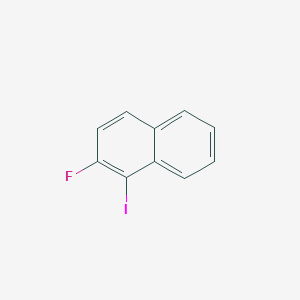

2-Fluoro-1-iodonaphthalene

Description

Position of 2-Fluoro-1-iodonaphthalene within the Context of Halo-Naphthalene Chemistry

This compound is a dihalogenated naphthalene (B1677914) derivative that holds a distinct position in synthetic chemistry due to the specific nature and arrangement of its halogen substituents. The molecule features a fluorine atom at the C2 position and an iodine atom at the C1 position of the naphthalene ring. This particular combination is not arbitrary; it is designed to exploit the differential reactivity of the carbon-halogen bonds.

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond. This makes the iodine atom an excellent leaving group in a wide array of reactions, most notably in transition-metal-catalyzed cross-coupling reactions. Conversely, the C-F bond is one of the strongest single bonds to carbon, rendering it largely unreactive under conditions that activate the C-I bond. This disparity allows for the selective functionalization at the C1 position, while the fluorine atom at C2 remains intact. The fluorine atom is not merely a spectator; its high electronegativity influences the electronic properties of the naphthalene ring system and can enhance the metabolic stability or modify the binding affinity of resulting molecules in medicinal chemistry contexts. cymitquimica.comvulcanchem.com

The unique reactivity profile of this compound becomes clearer when compared with other dihalonaphthalenes. For instance, its isomer, 1-fluoro-2-iodonaphthalene, exhibits different reactivity patterns due to the altered electronic environment arising from the swapped substituent positions. vulcanchem.com Similarly, replacing iodine with bromine (e.g., in 2-fluoro-1-bromonaphthalene) results in a different reactivity profile, as the carbon-bromine bond is stronger than the carbon-iodine bond, typically requiring more forcing reaction conditions for cleavage. vulcanchem.com

Table 1: Comparison of Selected Dihalo-naphthalenes

| Compound Name | Structure | CAS Number | Key Differentiating Features |

| This compound |  | 70109-77-2 | High reactivity at the C-I bond for selective cross-coupling, with the C-F bond being robust. The fluorine at C2 influences the electronic nature of the adjacent reaction site. cymitquimica.com |

| 1-Fluoro-2-iodonaphthalene |  | 501433-09-6 | Isomer of the title compound. The position of the fluorine atom alters the electronic properties and reactivity patterns compared to the 2-fluoro isomer. vulcanchem.comsigmaaldrich.com |

| 1-Bromo-2-fluoronaphthalene (B41077) |  | 774-03-8 | The C-Br bond is less reactive than a C-I bond, often requiring different catalytic conditions for activation in cross-coupling reactions. sigmaaldrich.com |

| 1-Bromo-2-iodonaphthalene |  | 676267-05-3 | Features two reactive sites for cross-coupling. Selective reaction is possible but more challenging than with fluoro-iodo derivatives due to the smaller difference in C-Br and C-I bond reactivity. acs.org |

Fundamental Research Questions and Objectives Pertaining to this compound

Research involving this compound is primarily driven by its utility as a specialized building block in organic synthesis. The fundamental research objective is to leverage its unique pattern of halogenation to construct complex, functionalized aromatic molecules that would be difficult to access through other means. The key scientific question centers on achieving high selectivity in its chemical transformations.

The principal application explored in the literature is its use in regioselective transition-metal-catalyzed cross-coupling reactions. Researchers utilize catalysts, typically based on palladium, to selectively cleave the C-I bond and form a new carbon-carbon or carbon-heteroatom bond, leaving the C-F bond untouched. acs.orgchinesechemsoc.org This strategy allows for the precise introduction of various substituents at the 1-position of the naphthalene ring.

The objectives of such research include:

Synthesis of Complex Polycyclic Aromatics: Using this compound as a starting material for multi-step syntheses to build larger, intricate molecular frameworks of potential interest in materials science.

Access to Fluorinated Naphthalene Derivatives: The fluorine atom is a valuable substituent in medicinal chemistry. Syntheses starting from this compound ensure that this atom is incorporated into the final target molecule, which can lead to compounds with desirable pharmacological properties. vulcanchem.com

Investigation of Reaction Mechanisms: Studying the reactivity of this compound helps to further understand the mechanisms of oxidative addition and reductive elimination in catalytic cycles and to develop more efficient and selective catalysts for cross-coupling reactions involving substrates with multiple different halogen atoms. chinesechemsoc.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₆FI |

| Molecular Weight | 272.06 g/mol |

| CAS Number | 70109-77-2 |

| Appearance | Solid (Predicted) |

| Melting Point | 45.0 - 49.0 °C |

| Boiling Point | 311.2±15.0 °C (Predicted) |

| Density | 1.815±0.06 g/cm³ (Predicted) |

Historical Context and Evolution of Research in Dihalo-Naphthalene Synthesis and Reactivity

The study of dihalo-naphthalenes is an extension of the rich history of naphthalene chemistry, which began with its isolation from coal tar in the early 19th century. Early methods for synthesizing substituted naphthalenes often lacked regiochemical control. researchgate.net The synthesis of specific dihalo-isomers was challenging, relying on classical electrophilic substitution reactions or multi-step sequences starting from pre-functionalized precursors like amino-naphthalenes, which were often inefficient. acs.org

A significant conceptual evolution in reactivity came from the study of aryne intermediates, where treatment of certain dihalonaphthalenes with strong bases could lead to the elimination of both halogens to form highly reactive naphthalyne species. rsc.org However, the major leap in the controlled and selective functionalization of dihalonaphthalenes came with the development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The ability of palladium and copper catalysts to discriminate between different carbon-halogen bonds (I > Br > Cl >> F) revolutionized their use in synthesis. This allowed chemists to view a molecule like this compound not just as a static compound, but as a platform for selective, programmed synthesis.

More recent advancements have focused on improving the synthesis of the dihalonaphthalene precursors themselves. The field has moved towards more atom-economical and efficient methods, such as:

Direct C-H Halogenation: Modern methods allow for the regioselective introduction of halogen atoms directly onto the naphthalene C-H bonds, often guided by directing groups and using palladium or other transition-metal catalysts. This avoids lengthy pre-functionalization steps. anr.frresearchgate.net

Novel Cyclization Strategies: Innovative methods, such as the silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols, have been developed to construct dihalogenated naphthalenes from acyclic precursors in a single, efficient step. acs.orgacs.org

Improved Halogenation Reagents: The development of safer and more selective halogenating agents has also contributed to the easier and more reliable synthesis of these compounds. mdpi.comchemrxiv.org

This evolution from classical, often harsh and unselective methods to modern, catalytic, and highly regioselective strategies has transformed dihalo-naphthalenes from chemical curiosities into powerful and versatile tools for contemporary organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHVJMCTZHYRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308355 | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70109-77-2 | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70109-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Landscape of 2 Fluoro 1 Iodonaphthalene: Mechanistic Insights and Transformative Potential

Transition-Metal-Catalyzed Cross-Coupling Reactions of 2-Fluoro-1-iodonaphthalene

The strategic placement of two different halogen atoms on the naphthalene (B1677914) core makes this compound a highly versatile substrate in transition-metal-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C−I and C−F bonds allows for highly selective activation of the carbon-iodine bond. The reactivity of aryl halides in these catalytic cycles typically follows the order I > OTf > Br > Cl, making the iodo-substituent the prime site for reaction while leaving the more robust fluoro-substituent intact for potential subsequent transformations. nrochemistry.comnih.gov This chemoselectivity is fundamental to its utility in synthesizing complex, polyfunctionalized naphthalene derivatives. Palladium complexes are the most extensively used catalysts for these transformations, enabling a wide array of carbon-carbon bond-forming reactions under mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and this compound is an excellent coupling partner in many of these named reactions. These methods, including the Suzuki, Stille, Heck, and Sonogashira couplings, allow for the precise formation of C(sp²)−C(sp²), C(sp²)−C(sp), and C(sp²)−C(sp²) bonds, respectively. wikipedia.orgwikipedia.orgwikipedia.org The presence of the electron-withdrawing fluorine atom can also influence the electronic properties of the naphthalene system and affect the reactivity of the palladium intermediates.

The catalytic cycle of palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. wikipedia.orglibretexts.org This step is often rate-determining and involves the insertion of the palladium center into the carbon-iodine bond of this compound. wikipedia.org This process formally oxidizes the palladium from Pd(0) to Pd(II) and increases its coordination number, forming a square planar organopalladium(II) halide complex. libretexts.orgyoutube.com

The mechanism for this addition can proceed through several pathways, including a concerted pathway where the C-I bond adds across the metal center in a single step, typically resulting in cis stereochemistry. wikipedia.org For aryl halides, this process involves the formation of a π-complex between the palladium and the naphthalene ring, followed by insertion into the C-I bond. nih.gov Theoretical and experimental studies on substrates containing both an aryl halide and an unsaturated bond have shown that while η²-coordination of the metal to a C=C or C≡C unit may be kinetically favored, the activation of the aryl halide bond is the thermodynamically favored outcome. nih.gov The high reactivity of the C-I bond compared to the C-F bond ensures that oxidative addition occurs exclusively at the 1-position of the naphthalene ring.

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands, typically electron-rich and sterically bulky phosphines, play several key roles: they stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to enhance reactivity and selectivity. harvard.edu

For instance, electron-rich ligands accelerate the rate of oxidative addition and subsequent reductive elimination, the final step that forms the product and regenerates the Pd(0) catalyst. libretexts.org In the context of fluoroarenes, specialized ligand systems have been designed to achieve high reactivity and selectivity. nih.gov The introduction of electron-withdrawing groups onto phosphine (B1218219) ligands has been shown to improve yields in certain catalytic systems by modifying the electronic character of the palladium center. nih.gov The steric bulk of the ligand can also be tuned to control substrate access to the metal and favor the desired coupling pathway.

The application of this compound in palladium-catalyzed reactions is broad, enabling the synthesis of a wide variety of substituted naphthalenes.

Arylation (Suzuki and Stille Reactions): The Suzuki reaction, which couples the substrate with an organoboron reagent (e.g., a boronic acid), is widely used due to the stability, low toxicity, and commercial availability of the boron compounds. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction generally has a broad scope and tolerates a wide range of functional groups. The Stille reaction employs organotin reagents. While it is also a very versatile and powerful C-C bond-forming reaction, its scope is often limited by the high toxicity and purification challenges associated with organotin compounds. wikipedia.orgorganic-chemistry.org

Alkynylation (Sonogashira Reaction): The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes. wikipedia.org This reaction is typically carried out under mild conditions and tolerates a diverse array of functional groups on the alkyne partner. nrochemistry.com A key advantage is the direct formation of an aryl-alkyne bond, a common motif in pharmaceuticals and organic materials. Limitations can include the potential for alkyne homocoupling (Glaser coupling) as a side reaction, particularly at higher temperatures or if the reaction is not carefully controlled. nrochemistry.com

Vinylation (Heck Reaction): The Heck reaction couples this compound with an alkene to form a new, substituted alkene. wikipedia.org A significant feature of the Heck reaction is its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org The reaction scope is broad, but it generally works best with alkenes bearing electron-withdrawing groups. Limitations can arise from issues of regioselectivity when using unsymmetrical alkenes.

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative catalyst for cross-coupling reactions. rsc.org Nickel-catalyzed reactions often proceed through a similar Ni(0)/Ni(II) catalytic cycle but can exhibit distinct reactivity and selectivity compared to their palladium counterparts. organic-chemistry.org This mechanistic divergence can be exploited to achieve transformations that are difficult with palladium.

For fluoro-iodo-aryl systems like this compound, nickel catalysts can effectively cleave the C-I bond. The smaller atomic radius of nickel can sometimes pose a challenge for sterically hindered substrates, though this can often be overcome through careful ligand design. rsc.org Studies on nickel-catalyzed cross-electrophile coupling reactions have demonstrated its efficacy in coupling aryl iodides with other electrophiles. researchgate.netresearchgate.net Furthermore, nickel-based catalytic systems have been successfully developed for Sonogashira-type couplings, providing a palladium-free route to aryl-alkynes. wikipedia.org

Copper plays a multifaceted role in the coupling reactions of aryl halides. It is famously used as a co-catalyst in the Sonogashira reaction, where it is believed to form a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium(II) complex. wikipedia.orglibretexts.org

Beyond its co-catalytic role, copper can act as the primary catalyst in a variety of coupling reactions. Copper-catalyzed Ullmann-type reactions, for example, have a long history of forming C-C, C-N, and C-O bonds, although they traditionally required harsh reaction conditions. Modern protocols have been developed that use ligands to facilitate copper-catalyzed couplings under much milder conditions. organic-chemistry.org These methods are effective for the arylation of a range of carbon and heteroatom nucleophiles. mdpi.comnih.gov In the context of fluorinated substrates, copper-mediated reactions have been systematically investigated. It has been found that careful tuning of reaction conditions and substrate structure is often necessary to control the selectivity between the desired cross-coupling product and side reactions such as homocoupling or intramolecular cyclization. nih.gov

C-H Functionalization Strategies Utilizing this compound as a Coupling Partner

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Aryl iodides, such as this compound, are excellent coupling partners in transition-metal-catalyzed C-H activation reactions. These reactions typically involve a directing group on a substrate which coordinates to a metal catalyst (e.g., Palladium, Rhodium, or Iridium), bringing the catalyst into proximity of a specific C-H bond. nih.govmdpi.com The metal then cleaves the C-H bond, forming a metallacyclic intermediate. This intermediate can then undergo oxidative addition with an aryl iodide, followed by reductive elimination to form a new carbon-carbon bond.

While specific documented examples focusing solely on this compound as the coupling partner are specialized, its structure is well-suited for such transformations. The carbon-iodine bond is highly reactive towards oxidative addition by common transition metal catalysts. nih.gov In a hypothetical reaction, a substrate with a directing group could be selectively arylated by this compound at a specific C-H bond. The regioselectivity on the naphthalene core would be influenced by the catalyst and reaction conditions, but the reaction would likely occur at the less sterically hindered positions of the naphthalene ring. The development of such methodologies allows for the direct introduction of the 2-fluoronaphthyl moiety onto a wide range of organic molecules, a valuable transformation in medicinal and materials chemistry. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those that are electron-deficient. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and it must contain a good leaving group. chemistrysteps.com In the case of this compound, the molecule possesses two potential leaving groups: fluoride (B91410) and iodide.

Contrary to trends seen in aliphatic SN1 and SN2 reactions, the leaving group ability in SNAr reactions is often inverted, with fluoride being a better leaving group than iodide (F > Cl ≈ Br > I). wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which breaks aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This activation effect generally outweighs the C-F bond strength, as the subsequent elimination step that restores aromaticity is fast. masterorganicchemistry.comyoutube.com Therefore, in SNAr reactions involving this compound, the fluoride is typically the preferred leaving group, assuming the ring is sufficiently activated by other substituents.

Activation by Electron-Withdrawing Groups and Positional Isomer Effects on SNAr Pathways

The rate and viability of SNAr reactions are highly dependent on the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. These groups stabilize the anionic Meisenheimer complex through resonance or induction, lowering the activation energy of the rate-determining step. nptel.ac.in For effective stabilization, the EWG must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the EWG. masterorganicchemistry.com An EWG in the meta position offers no resonance stabilization and thus has a much smaller activating effect.

Halogen Bonding Interactions in this compound Derivatives

Theoretical Framework of σ-Hole Interactions and Halogen Bond Donicity in Fluorinated Iodoarenes

The concept of the σ-hole is fundamental to understanding the non-covalent interactions of halogenated compounds. researchgate.netnih.gov A σ-hole is an electron-deficient region on a halogen atom, located on the extension of the covalent bond linking it to another atom. nih.govmdpi.com This region of positive electrostatic potential arises from the anisotropic distribution of electron density around the covalently bonded halogen. polimi.itwiley-vch.de While the sides of the halogen atom are electron-rich, forming a negative equatorial belt, the extremity along the bond axis is positive, enabling attractive interactions with Lewis bases. researchgate.net This directional, non-covalent interaction is termed a halogen bond (XB). mdpi.com

The strength and efficacy of a halogen bond donor are dictated by two primary factors: the polarizability of the halogen atom and the electron-withdrawing capacity of the molecular framework to which it is attached. wiley-vch.demdpi.comnih.gov For halogens, both polarizability and the magnitude of the σ-hole increase down the group, making iodine the most potent halogen bond donor among the stable halogens (I > Br > Cl > F). wiley-vch.demdpi.com

In fluorinated iodoarenes such as this compound, the donicity of the iodine atom is significantly enhanced. The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the naphthalene ring system. etamu.edu This effect delocalizes electron density away from the iodine atom, intensifying the positive character of its σ-hole and making it a stronger Lewis acid. nih.govetamu.edu Computational chemistry, particularly through the mapping of Molecular Electrostatic Potential (MEP) surfaces, provides a visual and quantitative measure of this phenomenon. researchgate.netmdpi.com The maximum positive electrostatic potential (VS,max) on the σ-hole is a key descriptor for predicting the strength of subsequent halogen bonds. nih.gov

| Compound | Substituent Effect | Predicted VS,max on Iodine (kcal/mol) | Predicted Halogen Bond Donor Strength |

|---|---|---|---|

| Iodobenzene | Neutral | ~20-25 | Moderate |

| 1-Iodonaphthalene (B165133) | Extended π-system | ~22-27 | Moderate-Strong |

| 1-Iodo-4-nitrobenzene | Strongly electron-withdrawing (-NO₂) | ~30-35 | Strong |

| This compound | Strongly electron-withdrawing (-F) | ~28-33 | Strong |

Note: VS,max values are illustrative and depend on the level of theory used for calculation. The trend demonstrates the impact of electron-withdrawing substituents.

Experimental Characterization of Halogen Bond Geometries and Strengths

The theoretical predictions of halogen bonding are substantiated by extensive experimental evidence, primarily from single-crystal X-ray diffraction. This technique provides precise data on the geometric parameters of halogen bonds in the solid state, including the bond distance between the donor (iodine) and acceptor atoms and the angle of interaction. researchgate.netsunway.edu.my A defining characteristic of a halogen bond is its high directionality, with the R–I···Y angle (where R is the naphthalene core and Y is a Lewis base) typically approaching linearity (180°). wiley-vch.demdpi.com This geometry confirms that the interaction occurs directly through the iodine's σ-hole. The I···Y distance is typically shorter than the sum of the van der Waals radii of the respective atoms, providing further evidence of a significant attractive interaction.

Beyond X-ray crystallography, spectroscopic methods are employed to characterize halogen bonds. In solution, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can detect the formation of halogen-bonded complexes through shifts in the vibrational frequencies of the interacting molecules. wiley-vch.deresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also used to probe these interactions, observing changes in the chemical shifts of nuclei upon complex formation.

For this compound, co-crystallization experiments with various halogen bond acceptors (e.g., pyridines, N-oxides) reveal the formation of robust I···N or I···O bonds. The strength of these bonds can be influenced not only by the electronic enhancement from the fluorine substituent but also by steric factors imposed by the naphthalene scaffold.

| Halogen Bond Type | Donor | Acceptor | Typical I···Y Distance (Å) | Normalized Distance (d/ΣvdW) | Typical C–I···Y Angle (°) |

|---|---|---|---|---|---|

| I···N | 1,4-Diiodotetrafluorobenzene | Pyridine | ~2.80 | ~0.79 | ~175 |

| I···O | Iodopentafluorobenzene | Dioxane | ~2.95 | ~0.83 | ~170 |

| I···π | 1,4-Diiodoperchlorobenzene | Naphthalene | ~3.37 | ~0.90 | ~91 |

Note: Data is compiled from representative structures in the literature. nih.gov The normalized distance is the ratio of the experimental distance to the sum of the van der Waals radii, with values < 1 indicating a significant interaction.

Supramolecular Assembly and Crystal Engineering Applications of Halogenated Naphthalenes

The directionality and tunable strength of halogen bonds make them exceptional tools for crystal engineering—the rational design and synthesis of solid-state structures with desired properties. nih.gov Halogenated naphthalenes, including this compound, serve as versatile building blocks for constructing complex supramolecular architectures. thieme-connect.com The iodine atom acts as a reliable and directional halogen bond donor, guiding the assembly of molecules into predictable motifs such as infinite 1D chains, 2D sheets, or intricate 3D networks. nih.gov

Radical Processes Involving this compound

Aryl iodides are well-established precursors for the generation of aryl radicals due to the relatively low dissociation energy of the carbon-iodine bond. The 2-fluoro-1-naphthyl radical can be readily formed from this compound through homolytic cleavage of the C–I bond. This is typically achieved under mild conditions using radical initiation systems, such as the combination of tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), or through photochemical irradiation. acs.org

Once generated, the 2-fluoro-1-naphthyl radical is a highly reactive intermediate capable of participating in a variety of transformations. It can undergo intermolecular reactions, such as hydrogen atom abstraction or addition to multiple bonds, or serve as a key intermediate in intramolecular processes. The presence of the fluorine atom can influence the radical's stability and reactivity profile through its strong inductive effect, potentially altering the regioselectivity of subsequent reactions compared to its non-fluorinated counterpart.

Radical cascade reactions are powerful synthetic strategies that enable the construction of complex molecular architectures in a single, efficient step. nih.govsci-hub.se The 2-fluoro-1-naphthyl radical, when generated from a precursor containing a suitably positioned radical acceptor (e.g., an alkene, alkyne, or another aromatic ring), can initiate such a cascade.

A typical sequence involves the initial formation of the naphthyl radical, followed by an intramolecular cyclization onto the tethered acceptor. acs.org This initial cyclization generates a new radical intermediate, which can then undergo further cyclizations or other transformations in a domino effect. These cascades are particularly effective for synthesizing polycyclic aromatic frameworks and other complex topologies. nih.govsci-hub.se In polyhalogenated systems, the differing lability of various carbon-halogen bonds can be exploited to direct the cascade, with the C–I bond typically serving as the radical-initiating site while other halogens remain intact or participate in later steps of the sequence.

The naphthalene core of this compound endows the molecule with distinct photophysical properties. Like other naphthalenic compounds, it absorbs ultraviolet light, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁). From this state, it can either fluoresce back to the ground state or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). mdpi.com

Carbon-Fluorine Bond Activation and Functionalization in Naphthalene Scaffolds

The activation of carbon-fluorine (C-F) bonds is a formidable challenge in organic synthesis due to the C-F bond's high dissociation energy (up to 130 kcal/mol) and the low polarizability of fluorine. frontiersin.orgnih.gov In the context of this compound, this challenge is magnified by the presence of a carbon-iodine (C-I) bond. The C-I bond is significantly weaker and thus more susceptible to activation, particularly through common transition-metal-catalyzed cross-coupling reactions. In nearly all standard catalytic cycles involving oxidative addition, the C-I bond of this compound would be the exclusive site of reactivity, leaving the C-F bond intact.

Achieving C-F bond functionalization on a naphthalene scaffold, especially in the presence of a more reactive halogen, requires specialized strategies that deviate from conventional methods. Research into fluoroaromatics has explored several avenues, including the use of highly reactive low-valent transition metal complexes, main-group reagents, and photocatalysis to overcome the high activation barrier of the C-F bond. mdpi.comspringernature.com These approaches aim to exploit unique electronic properties or generate highly energetic intermediates capable of cleaving the inert C-F bond.

Mechanistically, transition-metal-catalyzed C-F activation often involves the oxidative addition of the C-F bond to an electron-rich metal center. mdpi.com Nickel and palladium complexes, often equipped with specialized phosphine or N-heterocyclic carbene (NHC) ligands, have shown promise in this area. mdpi.com For these reactions to be effective, particularly on electron-rich systems like naphthalene, substrates are often required to have electron-withdrawing groups that lower the energy of the C-F antibonding orbital, facilitating its cleavage. mdpi.com

Another emerging strategy is visible-light photoredox catalysis. This technique uses a photocatalyst that, upon excitation, can engage in a single-electron transfer (SET) with the fluoroaromatic substrate. nih.gov This process generates a radical anion, which can subsequently expel a fluoride ion, leading to an aryl radical. springernature.com This radical intermediate can then be trapped by a hydrogen atom source or participate in cross-coupling reactions. springernature.comnih.gov Such methods offer a milder alternative to traditional transition-metal catalysis and have the potential to unlock new reactivity patterns. nih.govspringernature.com

While specific research on the C-F activation of this compound is limited due to the chemoselectivity issue, studies on related fluoronaphthalene systems provide critical insights. For instance, the functionalization of 1-fluoronaphthalene (B124137) has been achieved using main-group organometallic reagents, demonstrating that C-F activation on the naphthalene core is feasible under the right conditions. This particular reaction highlights a chemo- and regioselective zincation process, which opens the door for subsequent electrophilic interception.

The transformative potential of achieving selective C-F bond functionalization in fluorinated naphthalene scaffolds is significant. It would provide a novel disconnection for the synthesis of highly substituted and complex polycyclic aromatic hydrocarbons. If methods can be developed to either activate the C-F bond selectively or functionalize it sequentially after the C-I bond has reacted, it would enable the synthesis of a diverse range of naphthalene derivatives with unique electronic and steric properties for applications in materials science and medicinal chemistry.

Research Findings on C-F Bond Functionalization in Fluoronaphthalenes

The following table summarizes a key research finding on the C-F bond functionalization of a fluoronaphthalene derivative, illustrating a successful strategy for activating this challenging bond.

Advanced Analytical and Computational Investigations of 2 Fluoro 1 Iodonaphthalene

Spectroscopic Characterization Techniques for Structural and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification and purity verification of synthesized organic molecules. For 2-Fluoro-1-iodonaphthalene, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complemented by chromatographic methods, affords a comprehensive characterization.

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic connectivity and chemical environment within a molecule. azom.com For this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is employed for complete structural assignment.

¹H NMR: The proton NMR spectrum reveals the disposition of the six protons on the naphthalene (B1677914) ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The protons on the same ring as the substituents will show distinct downfield shifts and complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The carbon NMR spectrum displays ten distinct signals corresponding to the ten carbon atoms of the naphthalene skeleton. The carbons directly bonded to the fluorine (C-2) and iodine (C-1) atoms are significantly affected; the C-F bond results in a large doublet due to one-bond C-F coupling, while the C-I bond exhibits a characteristic upfield shift due to the "heavy atom effect."

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial tool for characterizing fluorinated compounds. huji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom at C-2. The multiplicity of this signal, resulting from coupling to adjacent protons (typically ³JHF and ⁴JHF), provides definitive evidence for its position on the aromatic ring.

These NMR techniques are also vital for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of this compound in real-time, ensuring reaction completion and identifying potential byproducts.

Table 1: Predicted NMR Spectroscopic Data for this compound

This table is based on theoretical predictions and known substituent effects in related naphthalene compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 8.2 - 8.4 | d | ~8.5 | H-8 |

| 7.8 - 8.0 | m | - | H-4, H-5 | |

| 7.5 - 7.7 | m | - | H-3, H-6, H-7 | |

| ¹³C | 158 - 162 | d | ¹JCF ≈ 250 | C-2 (C-F) |

| 130 - 140 | m | - | Quaternary Carbons | |

| 120 - 130 | m | - | CH Carbons | |

| 95 - 100 | s | - | C-1 (C-I) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the molecular formula of this compound. It can distinguish the exact mass of C₁₀H₆FI (monoisotopic mass: 271.9498 Da) from other potential formulas with the same nominal mass, providing unequivocal confirmation of its identity. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is used to assess the purity of a sample and to analyze its fragmentation pattern upon electron ionization. The molecular ion peak (M⁺) at m/z ≈ 272 would be observed. Key fragmentation pathways include the loss of the iodine atom ([M-I]⁺, m/z = 145) and the subsequent loss of a fluorine atom or other neutral fragments, which helps to piece together the molecular structure. wikipedia.orgchemguide.co.uk The stable naphthalene core often results in a strong molecular ion peak. libretexts.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Relative Intensity | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 272 | High | Molecular Ion [M]⁺ | [C₁₀H₆FI]⁺ |

| 145 | High | [M - I]⁺ | [C₁₀H₆F]⁺ |

| 127 | Moderate | [I]⁺ | [I]⁺ |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹. pressbooks.pub

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹. pressbooks.pub

C-F Stretching: The strong carbon-fluorine bond has a characteristic stretching frequency that is typically observed in the 1250-1000 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is found at lower wavenumbers, usually in the 600-500 cm⁻¹ range, which falls within the fingerprint region of the spectrum.

The unique pattern of absorptions in the fingerprint region (< 1500 cm⁻¹) provides a distinctive signature for the molecule. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1580 | Aromatic C=C Ring Stretch | Medium |

| 1510 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1250 - 1000 | C-F Stretch | Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Strong |

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. tentamus.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of compounds. researchgate.net For this compound, a reversed-phase HPLC method using a C18 stationary phase would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is based on the compound's polarity, and detection is commonly achieved using a UV detector set to a wavelength where the naphthalene ring system strongly absorbs. This method is ideal for assessing purity and quantifying the compound in reaction mixtures or final products.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. youtube.com Given its stability and volatility, this compound can be effectively analyzed by GC. A nonpolar or medium-polarity capillary column would be used, and detection could be performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides profound insights into molecular properties and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard tool for studying reaction mechanisms, predicting spectroscopic properties, and understanding chemical bonding.

For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can be applied to:

Elucidate Reaction Mechanisms: In reactions where this compound is a reactant, such as in cross-coupling or substitution reactions, DFT can be used to map out the entire reaction pathway. nih.gov

Analyze Transition States: By locating and characterizing the transition state structures, chemists can calculate activation energies (barrier heights). researchgate.net This information is crucial for understanding reaction rates and predicting the feasibility of a proposed chemical transformation.

Predict Spectroscopic Data: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. icm.edu.pl These calculated values can then be compared with experimental data to confirm structural assignments.

Understand Electronic Properties: Calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps reveal sites susceptible to nucleophilic or electrophilic attack, thereby explaining the compound's reactivity patterns.

Through these computational investigations, a deeper understanding of the intrinsic properties and chemical behavior of this compound can be achieved, guiding further experimental work and the design of new synthetic methodologies.

Prediction of Reactivity, Regioselectivity, and Electronic Structure Properties

A thorough computational analysis of this compound would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to predict its reactivity, regioselectivity, and various electronic structure properties.

Reactivity and Electronic Structure: Calculations would be performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Global reactivity descriptors, derived from these frontier orbital energies, would further quantify the molecule's chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy (EHOMO) | - | -8.5 eV | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.3 eV | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.85 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 3.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.137 eV-1 | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.22 eV | A measure of electrophilic power. |

Regioselectivity: To predict the regioselectivity of reactions, such as electrophilic or nucleophilic aromatic substitution, a Molecular Electrostatic Potential (MEP) surface would be generated. The MEP map illustrates the charge distribution on the molecule's surface, with regions of negative potential (typically colored in shades of red) indicating likely sites for electrophilic attack, and regions of positive potential (in shades of blue) indicating susceptibility to nucleophilic attack.

Furthermore, Fukui functions or local softness indices could be calculated to provide a more quantitative prediction of the most reactive sites within the molecule.

Analysis of Bonding Interactions, Including σ-Holes and Intermolecular Forces

The analysis of bonding in this compound would extend to non-covalent interactions, which are critical for understanding its solid-state structure and properties.

σ-Hole Interactions: The iodine atom in this compound is expected to possess a region of positive electrostatic potential on its outermost surface, along the extension of the C-I covalent bond. This phenomenon is known as a σ-hole. wikipedia.org The presence and magnitude of this σ-hole are due to the anisotropic distribution of electron density around the iodine atom. wikipedia.org The electron-withdrawing nature of the naphthalene ring and the fluorine atom would likely enhance the positive character of this σ-hole, making the iodine atom a potent halogen bond donor. nih.govarxiv.org This directional interaction plays a significant role in crystal engineering and molecular recognition.

To provide a detailed and quantitative understanding of these bonding interactions, the Quantum Theory of Atoms in Molecules (QTAIM) would be employed. QTAIM analysis of the calculated electron density would allow for the identification and characterization of bond critical points (BCPs) associated with both covalent and non-covalent interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would reveal the nature and strength of the interactions.

Table 2: Hypothetical QTAIM Parameters for Intermolecular Interactions in this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Interaction Type | Bond Path | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| Halogen Bond | I···N/O | 0.025 | +0.080 | Closed-shell interaction, typical for halogen bonds. |

| π-π Stacking | C···C | 0.008 | +0.025 | Weak, non-covalent interaction. |

| C-H···F | H···F | 0.005 | +0.015 | Weak hydrogen bond. |

Research Applications and Future Outlook of 2 Fluoro 1 Iodonaphthalene

2-Fluoro-1-iodonaphthalene as a Pivotal Building Block in Organic Synthesis

The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is central to the utility of this compound in synthetic chemistry. The C-I bond is significantly weaker and more readily participates in reactions such as metal-catalyzed cross-coupling, while the C-F bond is strong and generally requires harsh conditions for cleavage. This reactivity difference allows for selective, sequential functionalization, positioning the molecule as a valuable scaffold for constructing complex molecular architectures.

Access to Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The iodine atom in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings. This capability allows chemists to extend the naphthalene (B1677914) core by attaching various aryl, alkenyl, or alkynyl groups. The fluorine atom, being largely unreactive under these conditions, remains intact, yielding a fluorinated polycyclic aromatic hydrocarbon (PAH) or heterocyclic product.

The synthesis of these complex structures is often a step-wise process. For instance, the C-I bond can be selectively coupled with an appropriate partner. The remaining fluorine atom can then be used in a subsequent, more forcing reaction, or it can be retained in the final product to modulate its electronic properties. This methodology provides a controlled and predictable route to multi-substituted aromatic systems that would be difficult to access through other means. researchgate.netchemistryviews.org Fluorinated heterocycles, in particular, are an important class of organic compounds with growing applications in medicine, agriculture, and materials science. nih.gove-bookshelf.de

Facilitation of Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. scispace.com this compound is an ideal starting material for DOS strategies due to its two distinct points of functionalization. The orthogonal reactivity of the C-I and C-F bonds allows for a divergent synthetic approach.

A typical DOS strategy using this scaffold would involve:

Initial Coupling: A library of diverse building blocks is coupled at the C-1 position via the reactive iodine atom.

Divergent Reactions: The resulting pool of 1-substituted 2-fluoronaphthalene (B33398) intermediates can then be subjected to a different set of reactions targeting either the C-F bond (e.g., nucleophilic aromatic substitution under specific conditions) or other positions on the naphthalene ring through C-H activation. nih.gov

This approach, where a single, densely functionalized starting material is transformed into multiple distinct molecular skeletons, is a core tenet of DOS. scispace.com The ability to perform selective ortho-functionalization relative to the initial point of diversification is a powerful tool for creating significant skeletal diversity from a common precursor. nih.govchemrxiv.org

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in medicinal and agrochemical chemistry. nih.gov Fluorine can enhance a molecule's metabolic stability, increase its lipophilicity (which affects cell membrane permeability), and improve its binding affinity to target proteins. nbinno.com Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. researchgate.netnih.gov

This compound serves as a valuable precursor for creating these complex, halogenated active ingredients. nbinno.comnih.gov The iodine provides a reactive site for constructing the core carbon skeleton of the target molecule, while the fluorine atom is carried through the synthesis to be part of the final structure, imparting its beneficial physicochemical properties. nih.gov The naphthalene core itself is a privileged structure found in many biologically active compounds. Therefore, this building block provides access to fluorinated naphthalene derivatives, a class of compounds with high potential in drug discovery and crop protection. nbinno.compharmanoble.com

| Property Enhanced by Fluorine | Rationale | Application Area |

| Metabolic Stability | The C-F bond is very strong and resistant to enzymatic cleavage. | Pharmaceuticals |

| Lipophilicity | Fluorine can increase the molecule's oil/water partition coefficient. | Pharmaceuticals, Agrochemicals |

| Binding Affinity | Fluorine can engage in favorable interactions with protein binding sites. | Pharmaceuticals |

| Bioavailability | Changes in lipophilicity and stability can improve absorption and distribution. | Pharmaceuticals, Agrochemicals |

Contributions to Materials Science and Polymer Chemistry

The unique electronic profile of this compound, combining an electron-withdrawing fluorine with a heavy, polarizable iodine, makes it an attractive component for advanced materials. Its incorporation into polymers or its use in constructing self-assembled architectures can lead to materials with tailored optical, electronic, and physical properties.

Synthesis of Functional Materials Incorporating Halogenated Naphthalene Moieties

Halogenated, and particularly fluorinated, aromatic compounds are widely used in the field of organic electronics. frontiersin.org The incorporation of fluorine atoms into conjugated polymers can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can improve air stability and tune the material's charge-transport properties. rsc.orgnih.gov Naphthalene-based units, such as naphthalene diimides (NDIs), are common building blocks for n-type organic semiconductors. acs.orgmdpi.com

This compound can be envisioned as a monomer for creating such functional polymers. Polymerization could be achieved through cross-coupling reactions at the iodine position, leaving the fluorine atom as a permanent substituent on the polymer backbone. This would allow for the synthesis of polymers where the fluorine content and, consequently, the electronic properties, can be precisely controlled. Such materials are promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netntu.edu.sg

| Material Class | Potential Application | Role of this compound |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Monomer unit for polymerization via C-I bond coupling. |

| Fluorinated Copolymers | Organic Photovoltaics (OPVs) | Provides a fluorinated naphthalene moiety to tune HOMO/LUMO levels. |

| Specialty Polymers | High-Performance Dielectrics | Introduces polarity and stability due to the C-F bond. |

Development of Supramolecular Architectures through Directed Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. nih.gov The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl > F) and is significantly enhanced when electron-withdrawing groups are attached to the carbon framework. nih.govresearchgate.net

This compound is an excellent candidate for designing self-assembling supramolecular structures. nih.govuva.nlnih.gov The iodine atom acts as a potent halogen bond donor, and its σ-hole is made more electrophilic by the strong electron-withdrawing effect of the adjacent fluorine atom. researchgate.net This allows for the formation of strong and highly directional I···N, I···O, or I···S halogen bonds with appropriate acceptor molecules. sunway.edu.myacs.org By carefully selecting the halogen bond acceptor, it is possible to program the assembly of molecules into predictable one-, two-, or three-dimensional architectures, such as chains, sheets, or co-crystals. nih.govmdpi.com This "crystal engineering" approach is a powerful tool for creating novel materials with tailored solid-state properties, including phosphorescence and non-linear optical activity. nih.gov

Future Research Trajectories and Interdisciplinary Applications of this compound

The unique electronic and steric properties of this compound position it as a valuable scaffold for future research, extending beyond its current applications into more complex and specialized areas of chemical synthesis and materials science. The distinct reactivity of the carbon-iodine and carbon-fluorine bonds, coupled with the potential for functionalization of the naphthalene core, opens avenues for novel molecular architectures and interdisciplinary innovations.

Asymmetric Synthesis and Chiral Induction with Fluoro-Iodo-Naphthalene Scaffolds

The development of chiral molecules is fundamental to the pharmaceutical and agrochemical industries, as the stereochemistry of a compound dictates its biological activity. researchgate.net The this compound scaffold represents a promising platform for asymmetric synthesis due to the orthogonal reactivity of its halogen substituents. This allows for sequential and site-selective modifications, which is a cornerstone of building chiral centers or axial chirality.

Future research is anticipated to explore the use of this scaffold in the synthesis of atropisomeric compounds, which are molecules that are chiral due to hindered rotation around a single bond. nih.gov C–N axially chiral scaffolds, for instance, are gaining prominence in ligand design and catalysis. nih.gov The selective functionalization of the C-I bond in this compound, followed by the introduction of a bulky group that hinders rotation, could be a viable strategy for creating novel chiral ligands. researchgate.net

Enzymatic and organocatalytic methods are also poised to play a significant role. chimia.chresearchgate.net Biocatalysis, in particular, offers pathways for highly selective fluorination and defluorination reactions under mild conditions, potentially allowing for the creation of complex chiral fluorohydrins and other valuable synthons. rsc.org Organocatalysis provides powerful tools for asymmetric electrophilic fluorination, which could be applied to derivatives of the naphthalene scaffold. chimia.ch

The potential for selective functionalization is summarized in the table below:

| Position | Halogen | Bond Strength (approx. kJ/mol) | Primary Catalytic Approach for Functionalization | Potential Chiral Application |

| C1 | Iodine | ~270 | Transition-metal catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) | Introduction of a bulky group to induce axial chirality |

| C2 | Fluorine | ~500 | Nucleophilic aromatic substitution (SNAr) under forcing conditions or enzymatic C-F bond activation | Late-stage modification of a chiral molecule to enhance biological properties |

| C-H bonds | - | ~420 | Directed C-H activation using transition metals (e.g., Palladium, Ruthenium) | Diastereoselective installation of functional groups on a pre-existing chiral scaffold |

This table is interactive. Click on the headers to sort.

Sustainable Synthetic Methodologies and Green Chemistry Principles in Halogenated Arene Chemistry

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. yale.edunih.gov The chemistry of halogenated arenes, including this compound, is an area ripe for the application of these principles. uni-lj.si

Future research will likely focus on moving away from traditional synthetic methods that often rely on stoichiometric reagents and harsh conditions. Key areas of development include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. sigmaaldrich.comacs.org This reduces waste and often allows for milder reaction conditions. For iodoarenes, this includes the development of more efficient and recyclable transition-metal catalysts for cross-coupling reactions.

Energy Efficiency: Exploring photochemical and electrochemical activation of the C-I bond can provide energy-efficient alternatives to thermally driven reactions. nih.govacs.org These methods can often be performed at ambient temperature and pressure, significantly reducing the energy footprint of a synthesis. researcher.life

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product is crucial. acs.org This involves minimizing the use of protecting groups and developing more direct functionalization methods, such as C-H activation.

Safer Solvents: A significant portion of chemical waste is from solvents. Research into using water, supercritical fluids, or solvent-free reaction conditions for the synthesis and modification of halogenated naphthalenes is a key green objective. nih.gov

The application of green chemistry principles to the chemistry of this compound is summarized below:

| Green Chemistry Principle | Application in Halogenated Arene Chemistry | Example related to this compound |

| Prevention | Designing syntheses to avoid waste generation. | Using C-H activation to directly functionalize the naphthalene ring, avoiding multi-step syntheses with protecting groups. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Developing addition reactions rather than substitution reactions where possible. |

| Less Hazardous Syntheses | Using substances with little to no toxicity. | Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) where feasible. |

| Catalysis | Using selective catalysts in small amounts instead of stoichiometric reagents. | Employing recyclable palladium catalysts for Suzuki coupling at the C-I position. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing photo- or electro-catalysis for C-I bond activation instead of high-temperature methods. acs.org |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. | Investigating biosynthetic routes to naphthalene derivatives from microbial sources. |

This table is interactive. Click on the headers to sort.

Exploration of Advanced Catalytic Systems for Selective Functionalization of this compound

The selective functionalization of poly-functionalized aromatic compounds is a significant challenge in organic synthesis. Advanced catalytic systems are being developed to provide chemists with precise control over which part of a molecule reacts. For this compound, this means developing catalysts that can selectively target the C-I bond, the C-F bond, or the various C-H bonds on the naphthalene ring.

Palladium Catalysis: Palladium complexes are workhorses in cross-coupling chemistry and will continue to be central. Future research will focus on developing ligands that allow for reactions at lower temperatures and with higher selectivity. Palladium-catalyzed C-H activation, directed by a functional group, can allow for functionalization at positions like C8, which is otherwise difficult to access. researchgate.netresearchgate.net Furthermore, dearomative functionalization, where the aromaticity of one of the rings is temporarily disrupted, can create complex three-dimensional structures from the flat naphthalene core. rsc.org

Ruthenium and Iridium Catalysis: These metals offer complementary reactivity to palladium. Ruthenium catalysts, for example, have shown promise in the meta-selective C-H functionalization of arenes, a transformation that is challenging to achieve with other metals. dntb.gov.ua Iridium catalysts are highly effective in asymmetric hydrogenation, which could be used on derivatives of this compound to create chiral centers. rsc.org

Photoredox Catalysis: This rapidly expanding field uses light to generate highly reactive intermediates under exceptionally mild conditions. Photoredox catalysis can enable the activation of the C-I bond to form aryl radicals, which can then participate in a wide range of C-C and C-heteroatom bond-forming reactions that are complementary to traditional transition-metal catalysis. researcher.life

The following table outlines potential advanced catalytic approaches for the selective functionalization of this compound.

| Catalyst System | Reaction Type | Target Site | Potential Product Class |

| Palladium(II) with a directing group | C-H Activation/Functionalization | C8 position | Peri-functionalized naphthalenes |

| Palladium(0) with specialized ligands | Dearomative 1,4-Difunctionalization | Naphthalene Core | Dihydronaphthalene derivatives with new stereocenters |

| Ruthenium(II) with carboxylate directing group | Meta C-H Alkylation | C6 or C7 positions | Meta-alkylated fluoronaphthalenes |

| Iridium(I) with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation (of a derivative) | C=C bond on a substituent | Chiral alkyl-substituted fluoronaphthalenes |

| Photoredox Catalyst (e.g., Ru(bpy)32+) | Radical C-I Bond Functionalization | C1 position | 1-Alkylated or 1-arylated 2-fluoronaphthalenes |

This table is interactive. Click on the headers to sort.

Q & A

Q. Methodological Guidance

- Detailed Protocols : Report exact molar ratios, catalyst purity, and reaction times (e.g., "2.1 eq ICl, 0.1 eq FeCl₃, 24 h reflux").

- Characterization Data : Include full spectral datasets (NMR shifts, MS peaks) in supplementary materials.

- Batch Variability : Test at least three independent syntheses and report average yields ± standard deviation.

Refer to Beilstein Journal of Organic Chemistry standards for experimental rigor and transparency .

What strategies reconcile conflicting data on the photostability of this compound across studies?

Advanced Research Focus

Conflicting photodegradation rates may stem from light source variability (UV intensity, wavelength). Controlled experiments using calibrated solar simulators (ASTM G173-03 spectrum) and HPLC quantification of degradation products (e.g., naphthoquinones) are essential. Statistical tools like ANOVA can identify significant variables (e.g., solvent, oxygen presence). Meta-analyses of published data, adjusted for experimental conditions, resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.